molecular formula C8H5EuF3O3 B12898617 Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

Cat. No.: B12898617
M. Wt: 358.08 g/mol
InChI Key: RYTAHICQXHPIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a coordination compound that combines europium, a rare earth element, with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, a β-diketone. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H5EuF3O3

Molecular Weight

358.08 g/mol

IUPAC Name

europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2;

InChI Key

RYTAHICQXHPIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.